Ambroxol Cyclic Impurity-d5 Dihydrochloride

Description

Overview of Ambroxol and Its Impurity Profile

Ambroxol, chemically designated as trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexanol, is a bronchosecretolytic pharmaceutical compound extensively utilized in respiratory therapy applications. The molecular structure of ambroxol contains a substituted benzylamine moiety linked to a hydroxylated cyclohexane ring, resulting in the molecular formula C13H18Br2N2O with a molecular weight of 378.10. The pharmaceutical significance of ambroxol extends beyond its therapeutic applications to encompass a complex impurity profile that requires systematic identification and characterization.

Research conducted on ambroxol formulations under accelerated stress conditions has revealed the formation of multiple degradation products and impurities. Under specific stress conditions of 40°C and 75% relative humidity for six months, investigations have documented the emergence of previously unknown impurities with distinct chromatographic behavior. One such impurity was characterized through sophisticated analytical techniques including two-dimensional nuclear magnetic resonance spectroscopy, Fourier-transform infrared spectroscopy, and liquid chromatography-tandem mass spectrometry, leading to its identification as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.

The comprehensive impurity profile of ambroxol encompasses various categories including European Pharmacopoeia designated impurities, process-related impurities, and degradation products. Notable impurities include Ambroxol European Pharmacopoeia Impurity A (Bromhexine European Pharmacopoeia Impurity A) with the molecular formula C7H7Br2NO, Ambroxol European Pharmacopoeia Impurity B with molecular formula C14H18Br2N2O, and multiple other structural variants including monobromo derivatives and cycloimine impurities. This extensive impurity landscape necessitates sophisticated analytical methodologies for accurate identification and quantification.

The formation mechanisms of ambroxol impurities involve multiple pathways including thermal degradation, oxidative processes, and structural rearrangements. The cyclic impurity, in particular, represents a unique structural modification where the linear ambroxol molecule undergoes cyclization to form a quinazoline-based ring system. This transformation results in significant alterations to the chromatographic and spectroscopic properties of the compound, requiring specialized analytical approaches for detection and characterization.

Significance of Deuterated Analogs in Analytical Chemistry

Deuterated pharmaceutical compounds represent a revolutionary advancement in analytical chemistry applications, providing enhanced precision and accuracy in quantitative analysis methodologies. The incorporation of deuterium atoms, which are heavier stable isotopes of hydrogen, creates compounds that are chemically identical to their undeuterated counterparts while remaining distinguishable through mass spectrometry techniques. This fundamental property enables deuterated analogs to serve as ideal internal standards in sophisticated analytical procedures.

The kinetic isotope effect associated with deuterium substitution provides significant advantages in pharmaceutical analysis. Deuterium-containing compounds exhibit altered rates of metabolism due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in improved stability and extended half-life characteristics. These properties make deuterated analogs particularly valuable for metabolic studies and pharmacokinetic investigations where consistent reference standards are essential for accurate measurements.

Stable isotope internal standards utilizing deuterium, carbon-13, nitrogen-15, and oxygen-18 have emerged as transformative tools in analytical chemistry applications. These standards enhance precision, accuracy, and reliability across diverse analytical applications spanning pharmaceutical research, environmental analysis, and biochemical research. The incorporation of deuterated internal standards facilitates accurate measurement of drug metabolites, environmental pollutants, and metabolic pathways by compensating for sample losses and improving analytical sensitivity.

The applications of deuterated compounds in analytical chemistry extend to quality control processes where they monitor the performance of analytical methods continuously. Stable isotope internal standards are utilized in calibration procedures, matrix effect correction, and quantitative analysis across various fields including pharmaceutical development, environmental monitoring, and clinical diagnostics. The chemical similarity between deuterated and undeuterated compounds ensures minimal matrix effects while providing distinct mass spectral signatures for accurate identification and quantification.

Recent investigations have challenged conventional assumptions regarding the biochemical neutrality of deuterium substitution. Research has demonstrated that deuterium can influence drug-target interactions through subtle alterations in molecular flexibility and structural dynamics. Computational simulations have revealed that deuterium exposure can promote structural rigidity in protein systems, potentially affecting receptor binding characteristics and biological activity profiles.

Historical Context of Ambroxol Impurity Identification

The systematic identification and characterization of ambroxol impurities represents a significant milestone in pharmaceutical impurity research, reflecting the evolution of analytical methodologies and regulatory requirements over several decades. The initial development of ambroxol as a therapeutic agent necessitated comprehensive impurity profiling to ensure pharmaceutical quality and patient safety. Early investigations focused on identifying process-related impurities arising from synthetic pathways and manufacturing processes.

The advancement of analytical instrumentation, particularly high-performance liquid chromatography and mass spectrometry technologies, enabled more sophisticated approaches to impurity identification. The implementation of preparative high-performance liquid chromatography techniques allowed for the isolation and purification of individual impurities, facilitating detailed structural characterization studies. These methodological improvements provided the foundation for comprehensive impurity databases and reference standards essential for pharmaceutical quality control.

The emergence of accelerated stability testing protocols provided critical insights into degradation pathways and potential impurity formation mechanisms. Systematic exposure of ambroxol formulations to elevated temperature and humidity conditions revealed previously unknown degradation products, expanding the understanding of impurity profiles under stress conditions. These investigations established the importance of comprehensive stress testing in pharmaceutical development and quality assessment procedures.

The development of two-dimensional nuclear magnetic resonance spectroscopy techniques revolutionized impurity characterization capabilities, enabling detailed structural elucidation of complex degradation products. Advanced spectroscopic methods including gradient double quantum correlation spectroscopy, gradient heteronuclear single quantum correlation spectroscopy, and gradient heteronuclear multiple bond correlation spectroscopy provided unprecedented insights into molecular structures and connectivity patterns. These analytical advances facilitated the identification of structurally complex impurities that would have been challenging to characterize using conventional methodologies.

Properties

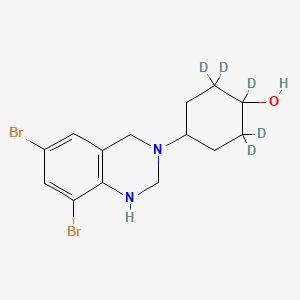

IUPAC Name |

1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2/i3D2,4D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOQVCHLLULVGK-KKMRROIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Reaction with Deuterated Reagents

The synthesis begins with ambroxol hydrochloride as the precursor. A six-step reaction sequence is employed, starting with base-mediated deprotonation to generate free ambroxol. The critical step involves deuterium incorporation using deuterated formic acid esters (e.g., formic acid-d5 isopropyl ester) under reflux conditions. For instance, ambroxol hydrochloride (8g, 19.28 mmol) is treated with sodium hydroxide to pH 9–10, followed by extraction with ethyl acetate. The organic phase is concentrated, and deuterated formic acid ester (50 mL) is added. The mixture is stirred at 50–100°C for 5–6 hours to form the cyclic impurity via intramolecular cyclization.

Key Reaction Parameters:

Purification via Solvent Crystallization

The crude product is purified using isopropanol or methanol under controlled conditions. For example, dissolving 6.8g of crude material in 100mL isopropanol at 80–100°C, followed by hot filtration and cooling to -5–0°C induces crystallization. This yields 6.3g of pure product (92.65% recovery).

Purification Data Table:

| Parameter | Value |

|---|---|

| Solvent | Isopropanol |

| Crystallization Temp | -5–0°C |

| Purity Post-Refining | >99% (HPLC) |

| Melting Point | 135.2–137.3°C |

Deuterium Incorporation Strategies

Isotopic Labeling via Acid-Catalyzed Exchange

Deuterium is introduced at specific positions using deuterated solvents (e.g., D2O) or deuterium chloride (DCl) during the cyclization step. The reaction of ambroxol with deuterated formic acid esters ensures substitution at the N-methyl and adjacent carbon positions, confirmed by LC-MS/MS and 2D NMR .

Isotopic Distribution Analysis:

Optimization of Deuteration Efficiency

Studies show that prolonged reaction times (6–8 hours) and elevated temperatures (80°C) enhance deuterium incorporation to >95%. However, excessive heating (>100°C) leads to degradation, reducing yields to <80%.

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method is used to quantify the impurity. Chromatographic conditions include:

-

Column: C18 (250mm × 4.6mm, 5μm)

-

Mobile Phase: Acetonitrile:0.1% trifluoroacetic acid (60:40)

-

Flow Rate: 1.0mL/min

HPLC Performance Data:

| Parameter | Value |

|---|---|

| Retention Time | 8.2min |

| Linearity (R²) | 0.9998 |

| LOD | 0.05μg/mL |

| LOQ | 0.15μg/mL |

Structural Elucidation via NMR Spectroscopy

2D NMR techniques (gDQ-COSY, gHSQC, gHMBC) confirm the structure as trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol-d5. Key spectral data include:

Applications in Pharmaceutical Quality Control

Stability Testing Under Stress Conditions

This compound is used to validate forced degradation studies . Exposure to heat (105°C, 5 days) and humidity (40°C/75% RH, 6 months) shows ≤10% degradation, confirming its role as a stability marker.

Degradation Profile Table:

| Condition | Degradation (%) |

|---|---|

| Heat (105°C, 5d) | 10.35 |

| Humidity (6mo) | 8.20 |

| Acid Hydrolysis | 12.10 |

Chemical Reactions Analysis

Types of Reactions

Ambroxol Cyclic Impurity-d5 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

Substitution: Halogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) are employed for halogen exchange.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, reduced forms of the compound, and substituted analogs. These products are often characterized using NMR spectroscopy and mass spectrometry to confirm their structures.

Scientific Research Applications

Ambroxol Cyclic Impurity-d5 Dihydrochloride has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Ambroxol.

Biology: Employed in biological studies to investigate the pharmacokinetics and metabolism of Ambroxol in vivo.

Medicine: Utilized in clinical research to understand the drug’s behavior in the human body and to develop improved formulations.

Mechanism of Action

The mechanism of action of Ambroxol Cyclic Impurity-d5 Dihydrochloride is similar to that of Ambroxol. It acts by breaking down mucus in the respiratory tract, making it easier to expel. The compound targets the mucous glands and cilia in the respiratory tract, enhancing their activity and promoting mucus clearance. The deuterium labeling allows researchers to track the compound’s distribution and metabolism in the body, providing valuable insights into its pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Ambroxol: The parent compound, used as a mucolytic agent.

Bromhexine: Another mucolytic agent with a similar structure and function.

N-acetylcysteine: A mucolytic agent with a different mechanism of action but similar therapeutic use.

Uniqueness

Ambroxol Cyclic Impurity-d5 Dihydrochloride is unique due to its deuterium labeling, which allows for detailed metabolic studies. This labeling provides a distinct advantage in research, as it enables the tracking of the compound’s behavior in biological systems without altering its pharmacological properties .

Biological Activity

Ambroxol cyclic impurity-d5 dihydrochloride is a derivative of ambroxol, a well-known mucolytic agent and a chaperone for the lysosomal enzyme glucocerebrosidase (GCase). This compound has garnered interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease and Gaucher disease. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Ambroxol and Its Impurities

Ambroxol hydrochloride, the primary compound, is recognized for its expectorant properties and its role in enhancing GCase activity. The cyclic impurity-d5 variant represents a specific structural modification that may influence its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C13H18Br2N2O·HCl |

| Molecular Weight | 414.56 g/mol |

| CAS Number | 23828-92-4 |

Ambroxol acts primarily as a GCase chaperone, facilitating the proper folding and trafficking of GCase to lysosomes. This action is particularly relevant in the context of Gaucher disease, where GCase deficiency leads to substrate accumulation and subsequent cellular dysfunction.

Key Mechanisms

- GCase Activity Enhancement : this compound increases GCase activity in various tissues, including the brain, spleen, and heart .

- α-Synuclein Modulation : The compound also reduces levels of α-synuclein, a protein that aggregates in Parkinson's disease .

Case Studies

- Gaucher Disease Treatment : A study involving five patients with neuronopathic Gaucher disease showed that administration of ambroxol at doses of 1.2–1.3 g/day resulted in increased GCase activity in lymphocytes and improved clinical manifestations .

- Parkinson's Disease Trials : In phase II trials assessing ambroxol's effects on patients with GBA-associated Parkinson's disease, researchers observed significant increases in GCase levels and improvements in cognitive functions over a 12-month period .

Efficacy Data

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Narita et al. (2019) | Neuronopathic GD patients | 1.2–1.3 g/day | Increased GCase activity; improved symptoms |

| AMBITIOUS Trial (2023) | GBA-PD patients | 1200 mg/day | Reduced cognitive decline; improved GCase levels |

Safety Profile

This compound exhibits a favorable safety profile even at higher doses (up to 1200 mg/day). Reports indicate no significant adverse events beyond those typically associated with ambroxol hydrochloride .

Adverse Effects Reported

- Mild gastrointestinal disturbances

- Rare instances of skin reactions

Q & A

Basic: What analytical methods are recommended for detecting Ambroxol Cyclic Impurity-d5 Dihydrochloride in pharmaceutical formulations?

Answer:

Reverse-phase high-performance liquid chromatography (RP-HPLC) and thin-layer chromatography (TLC)-densitometry are widely used. For RP-HPLC, a C18 column (150 mm × 4.6 mm) with a mobile phase of acetonitrile:water (pH 6, adjusted with orthophosphoric acid) in a 60:40 ratio is effective, using UV detection at 257 nm . TLC-densitometry employs ethyl acetate:methanol:ammonia (14:0.8:0.5, v/v/v) for separation, with detection limits (LOD) as low as 0.262 µg/mL for Ambroxol-related impurities .

Advanced: How are method validation parameters established for quantifying this compound per ICH guidelines?

Answer:

Validation includes assessing specificity, linearity, accuracy, precision, and robustness. For linearity, calibration curves should span 1–40 µg/mL (TLC) or 1.6–40 µg/mL (HPLC) with correlation coefficients >0.999 . Accuracy is verified via recovery studies (e.g., 98–102% recovery for Ambroxol Hydrochloride using standard addition methods) . Precision requires relative standard deviation (RSD) <2% for intraday/interday analyses . Robustness testing involves deliberate variations in flow rate (±0.1 mL/min) or mobile phase composition (±2% acetonitrile) .

Basic: What is the role of this compound as a reference standard in quality control?

Answer:

Deuterated impurities like this compound serve as certified reference materials (CRMs) for quantitative NMR or LC-MS analyses. They enable accurate calibration and method development by providing isotopically labeled analogs to distinguish impurities from the parent compound during chromatographic separation . CRMs must adhere to pharmacopeial standards (e.g., Ph. Eur. A0363700) with total impurities <0.1% .

Advanced: How can chromatographic conditions be optimized to resolve this compound from co-eluting analytes?

Answer:

Adjusting mobile phase pH and organic modifier ratios is critical. For example, using 0.01 M phosphate buffer (pH 5.5):acetonitrile (50:50, v/v) on an Inertsil C8 column (250 mm × 4.6 mm, 5 µm) improves resolution of structurally similar compounds like levocetirizine dihydrochloride and pseudoephedrine hydrochloride . Gradient elution (e.g., 10–90% acetonitrile over 20 minutes) may further enhance separation efficiency .

Basic: What synthetic pathways are used to generate this compound?

Answer:

The synthesis involves bromination of methyl 2-aminobenzoate, followed by reduction, oxidation, and condensation with trans-4-hydroxycyclohexylamine. Deuterium incorporation (d5) typically occurs at specific positions (e.g., aromatic or cyclohexanol moieties) via deuteration reagents like D2O or deuterated solvents during intermediate steps . Total yields ≥54% are achievable with impurity content <0.1% .

Advanced: How do deuterium atoms in this compound affect its mass spectrometry (MS) profiling?

Answer:

Deuterium introduces a +5 Da mass shift, enabling differentiation from non-deuterated analogs in MS. For example, the monoisotopic mass of Ambroxol Hydrochloride (411.9553 Da) increases to ~416.97 Da for the d5 form, aiding quantification in biological matrices via selected ion monitoring (SIM) . Isotopic peak patterns (e.g., M+5 cluster) must be validated against NIST reference spectra to confirm purity .

Basic: What are critical steps in preparing biological samples for detecting this compound?

Answer:

Sample preparation involves protein precipitation with acetonitrile or solid-phase extraction (SPE) using C18 cartridges. For plasma, centrifugation at 10,000 rpm for 10 minutes removes particulates, followed by dilution with phosphate buffer (pH 6.8) to stabilize the analyte . Recovery rates >95% are achievable with minimal matrix interference .

Advanced: How can co-elution issues with this compound be resolved in multi-component formulations?

Answer:

Co-elution is mitigated by employing tandem columns (e.g., C18 followed by phenyl-hexyl) or adjusting buffer ionic strength. For example, increasing phosphate buffer concentration to 0.05 M reduces retention time variability for levocetirizine dihydrochloride and pseudoephedrine hydrochloride by 15% . Alternatively, using ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles enhances resolution and reduces run times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.